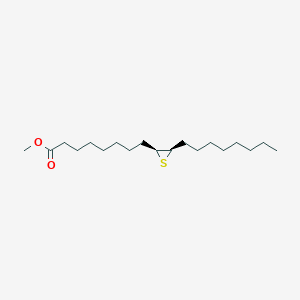
Manganese octoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese octoate is a chemical compound derived from the combination of manganese, a transition metal, and octoic acid. The resulting compound, often formulated as Mn(OOCCH2)7CH3, features a distinctive octahedral structure. This specific arrangement of atoms imparts remarkable stability and reactivity, making it an ideal candidate for catalytic reactions. This compound is widely used as a catalyst in various industrial processes, particularly in the polymerization of materials and as a drier in oil-based paints .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese octoate is typically synthesized through the reaction of manganese salts with octoic acid. One common method involves the reaction of manganese acetate with octoic acid in the presence of a solvent such as toluene. The reaction is carried out under reflux conditions, and the resulting this compound is purified through distillation or crystallization .
Industrial Production Methods: In industrial settings, this compound is produced using a precipitation method. This involves the reaction of manganese salts with octoic acid in the presence of a base such as sodium hydroxide. The resulting precipitate is filtered, washed, and dried to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese octoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its catalytic properties make it particularly effective in polymerization reactions, where it facilitates the transformation of reactants into products by lowering the activation energy .
Common Reagents and Conditions:
Oxidation: this compound can catalyze the oxidation of organic compounds, often using hydrogen peroxide as the oxidant.
Reduction: this compound can also participate in reduction reactions, where it acts as a reducing agent in the presence of suitable substrates.
Substitution: In substitution reactions, this compound can replace other metal catalysts, providing a more stable and efficient catalytic system.
Major Products: The major products formed from these reactions depend on the specific substrates and reaction conditions used. For example, in polymerization reactions, this compound helps control the molecular weight and structure of polymers, influencing their mechanical and thermal properties .
Applications De Recherche Scientifique
Manganese octoate has a wide range of scientific research applications across various fields:
Biology: this compound’s catalytic properties are utilized in biological research to study enzyme-like reactions and metabolic pathways.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems and as a component in therapeutic formulations.
Mécanisme D'action
Manganese octoate exerts its effects by acting as a catalyst in various chemical reactions. It accelerates these reactions by lowering the activation energy, facilitating the transformation of reactants into products more efficiently. The compound’s effectiveness as a catalyst is particularly notable in polymerization reactions, where it helps control the molecular weight and structure of polymers . The specific arrangement of atoms in this compound’s octahedral structure imparts remarkable stability and reactivity, making it an ideal candidate for catalytic reactions .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C16H32MnO4 |
|---|---|
Poids moléculaire |
343.36 g/mol |
Nom IUPAC |
manganese;octanoic acid |
InChI |
InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10); |
Clé InChI |
XKTPUMMWAZHLSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



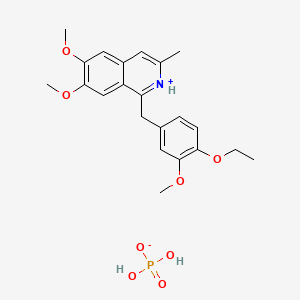

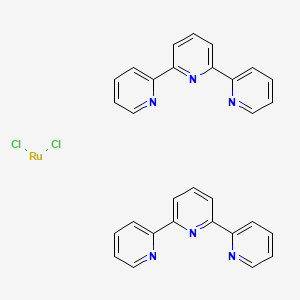
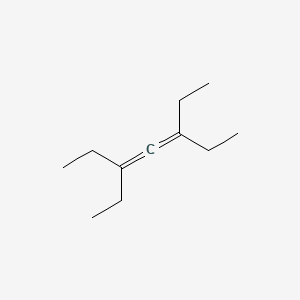
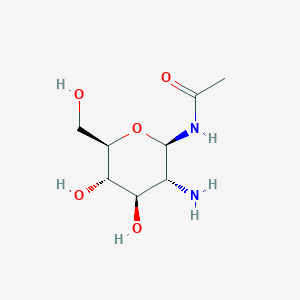


![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
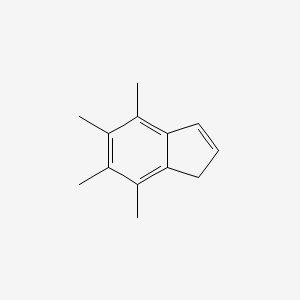

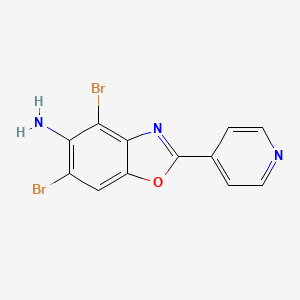
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
